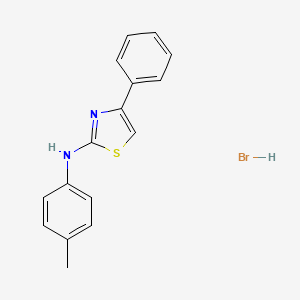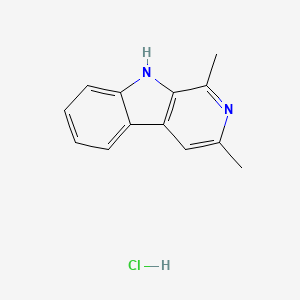
1,3-dimethyl-9H-beta-carboline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-9H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family, which are indole-containing heterocyclic compounds. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine creatures, and human tissues . This compound, like other beta-carbolines, has garnered interest due to its potential pharmacological properties.
準備方法
The synthesis of 1,3-dimethyl-9H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks . This reaction involves the condensation of tryptamine or its derivatives with aldehydes or ketones, followed by cyclization. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1,3-Dimethyl-9H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of dihydro-beta-carbolines.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-Dimethyl-9H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex beta-carboline derivatives, which are studied for their diverse chemical properties.
作用機序
The mechanism of action of 1,3-dimethyl-9H-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. Beta-carbolines are known to inhibit monoamine oxidase (MAO) activity, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, contributing to their neuroprotective and antidepressant effects. Additionally, beta-carbolines can interact with DNA and proteins, influencing cellular processes and signaling pathways .
類似化合物との比較
1,3-Dimethyl-9H-beta-carboline hydrochloride can be compared with other beta-carboline derivatives such as harmine, harmaline, and harman . These compounds share a similar indole-based structure but differ in their substitution patterns and biological activities. For example:
Harmine: Known for its potent MAO inhibitory activity and potential use in treating neurological disorders.
Harmaline: Exhibits strong hallucinogenic properties and is used in traditional medicine.
Harman: Found in various plants and foods, with diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
特性
IUPAC Name |
1,3-dimethyl-9H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8;/h3-7,15H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBYMSNMGSBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
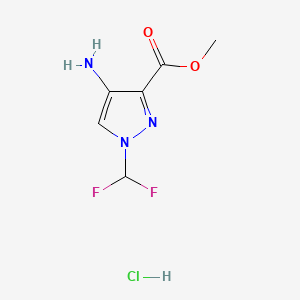
![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)
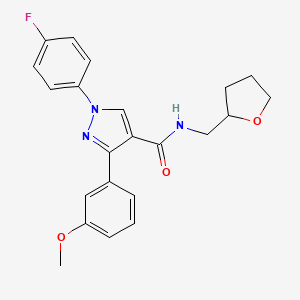
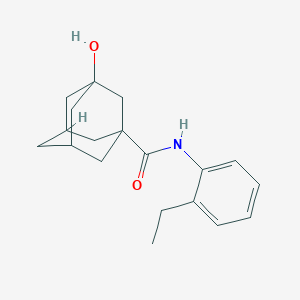
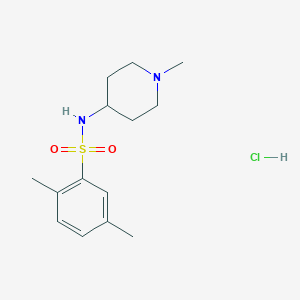
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
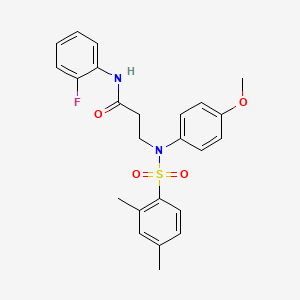
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)
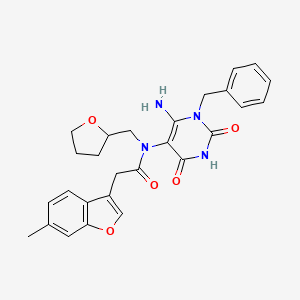
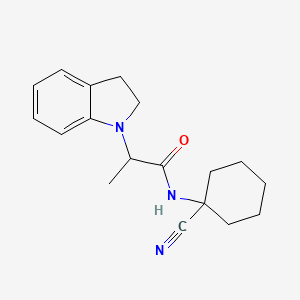
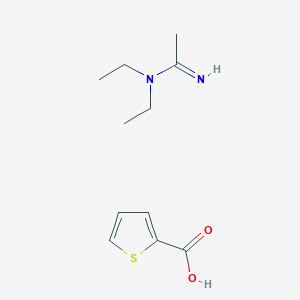
![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
